Cas no 1019568-08-1 (2-(Cyclopropylmethoxy)pyridine-4-carbonitrile)

2-(Cyclopropylmethoxy)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Cyclopropylmethoxy)isonicotinonitrile
- 2-(Cyclopropylmethoxy)-4-pyridinecarbonitrile
- TS-02407
- 1019568-08-1
- 2-(cyclopropylmethoxy)pyridine-4-carbonitrile
- A51213
- A903223
- CHEMBL4591208
- Z332379884
- DB-127312
- SCHEMBL22637601
- AKOS000221300
- CS-0155383
- AMY42360
- EN300-73288
- 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile
-
- MDL: MFCD11136691
- Inchi: InChI=1S/C10H10N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2
- InChI Key: CLWFETDBOQWXTN-UHFFFAOYSA-N
- SMILES: C1CC1COC2=NC=CC(=C2)C#N
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.9Ų
- XLogP3: 1.6
Experimental Properties
- Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 276.1±25.0 ºC (760 Torr),
- Flash Point: 120.8±23.2 ºC,
- Solubility: Very slightly soluble (0.3 g/l) (25 º C),
2-(Cyclopropylmethoxy)pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0995939-5g |
2-(cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 95% | 5g |
$830 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ518-200mg |
2-(Cyclopropylmethoxy)pyridine-4-carbonitrile |
1019568-08-1 | 95+% | 200mg |
528.0CNY | 2021-07-14 | |
Enamine | EN300-73288-0.1g |
2-(cyclopropylmethoxy)pyridine-4-carbonitrile |
1019568-08-1 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04055-10g |
2-(cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 95% | 10g |
$1050 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C941431-1g |
2-(Cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 98% | 1g |
¥729.00 | 2022-09-29 | |
Ambeed | A698783-5g |
2-(Cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 95% | 5g |
$171.0 | 2024-04-26 | |
Aaron | AR01AHOT-100mg |
2-(cyclopropylmethoxy)pyridine-4-carbonitrile |
1019568-08-1 | 98% | 100mg |
$7.00 | 2025-02-09 | |
Ambeed | A698783-250mg |
2-(Cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 95% | 250mg |
$35.0 | 2024-04-26 | |
A2B Chem LLC | AV68001-1g |
2-(Cyclopropylmethoxy)isonicotinonitrile |
1019568-08-1 | 95% | 1g |
$42.00 | 2024-04-20 | |
1PlusChem | 1P01AHGH-1g |
2-(cyclopropylmethoxy)pyridine-4-carbonitrile |
1019568-08-1 | 95% | 1g |
$40.00 | 2025-03-19 |
2-(Cyclopropylmethoxy)pyridine-4-carbonitrile Related Literature
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
Additional information on 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile
2-(Cyclopropylmethoxy)pyridine-4-carbonitrile: A Comprehensive Overview
2-(Cyclopropylmethoxy)pyridine-4-carbonitrile, with the CAS number 1019568-08-1, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive chemical structure, which includes a cyclopropylmethoxy group attached to a pyridine ring, and a cyano group at the 4-position. The combination of these functional groups imparts specific properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile is crucial for understanding its potential biological activities. The cyclopropylmethoxy group is known for its lipophilic nature, which can enhance the compound's ability to cross biological membranes. This property is particularly important in drug design, as it can improve the bioavailability and pharmacokinetic profile of the molecule. The pyridine ring, on the other hand, provides aromatic stability and can participate in various interactions with biological targets, such as enzymes and receptors. The cyano group at the 4-position adds further complexity to the molecule, potentially influencing its reactivity and binding affinity.
Recent studies have explored the pharmacological properties of 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile effectively binds to the active site of the enzyme, thereby blocking its catalytic activity and reducing the progression of disease-related symptoms.
In addition to its enzymatic inhibition properties, 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile has also shown promise in modulating receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters investigated the compound's interaction with G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. The results indicated that 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile can selectively bind to specific GPCRs, modulating their signaling pathways and potentially offering new avenues for treating conditions such as chronic pain and inflammation.
The synthetic route to 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile has been well-documented in the literature. One common method involves the reaction of 4-cyanopyridine with cyclopropylmethyl alcohol in the presence of a suitable base. This approach provides high yields and good purity, making it suitable for large-scale production. The synthetic flexibility of this compound allows for further modifications to optimize its pharmacological properties, such as improving solubility or enhancing target specificity.
The safety profile of 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, ongoing research is necessary to fully understand its long-term safety and efficacy in humans.
In conclusion, 2-(Cyclopropylmethoxy)pyridine-4-carbonitrile, CAS number 1019568-08-1, represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for developing novel therapeutic agents. Continued research into this compound's biological activities and potential clinical applications will likely yield valuable insights and contribute to advancements in drug discovery and development.
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